molecular formula C17H28N2O2 B13933303 tert-Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate

tert-Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate

Cat. No.: B13933303
M. Wt: 292.4 g/mol
InChI Key: OANTVJOYJXOJAG-UHFFFAOYSA-N
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Description

tert-Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate is a sophisticated molecular scaffold designed for advanced pharmaceutical research and discovery. Its structure integrates a bipiperidine core, which provides a three-dimensional framework often used to fine-tune the potency and selectivity of drug candidates . The presence of an ethynyl group serves as a versatile chemical handle for further structural elaboration through click chemistry or metal-catalyzed cross-coupling reactions, enabling researchers to efficiently build complex molecular libraries around this core structure . This compound is of significant value in medicinal chemistry, particularly in the exploration of new therapeutic agents. Research on analogous bipiperidine-based molecules has demonstrated their potential in developing compounds with potent antibacterial properties, especially against challenging multidrug-resistant Gram-positive bacteria such as MRSA and VRE . The mechanism of action for such related compounds has been linked to the disruption of bacterial cell membrane potential, leading to strong bactericidal effects . Computational profiling of structurally similar ethynylpiperidine derivatives predicts favorable drug-like properties, including high gastrointestinal absorption and blood-brain barrier penetrability, making this chemotype a promising starting point for central nervous system (CNS) and systemic drug discovery programs . tert -Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate is intended for use by professional researchers to accelerate the development of novel bioactive molecules.

Properties

Molecular Formula

C17H28N2O2

Molecular Weight

292.4 g/mol

IUPAC Name

tert-butyl 4-(4-ethynylpiperidin-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C17H28N2O2/c1-5-14-6-10-18(11-7-14)15-8-12-19(13-9-15)16(20)21-17(2,3)4/h1,14-15H,6-13H2,2-4H3

InChI Key

OANTVJOYJXOJAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)C#C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Synthesis Using tert-Butyl Carbamate

One established route to synthesize tert-butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate involves the use of tert-butyl carbamate as a protecting group for the piperidine nitrogen, followed by palladium-catalyzed coupling to introduce the ethynyl substituent onto the bipiperidine scaffold.

  • General Procedure:

    • The starting material, often a bipiperidine derivative, is first protected with a tert-butyl carbamate group to form the corresponding carbamate ester.
    • A palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), is employed in the presence of copper(I) iodide and a base (e.g., diisopropylamine).
    • The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at room temperature (around 20°C) under an inert nitrogen atmosphere.
    • The ethynyl group is introduced via coupling with an appropriate terminal alkyne reagent.
    • After completion, the reaction mixture is worked up by extraction and purified by silica gel chromatography to afford the target compound with high yield and purity.
  • Yield and Purity:

    • Reported yields for similar ethynyl-piperidine carbamate derivatives reach up to 94%, indicating an efficient and reliable synthetic route.

Copper-Catalyzed Three-Component Coupling

An alternative synthetic approach involves copper-catalyzed three-component coupling reactions combining organoindium reagents, imines, and acid chlorides to build the bipiperidine framework with ethynyl substitution.

  • Mechanism:

    • The copper catalyst facilitates the formation of carbon-carbon bonds via nucleophilic addition of organoindium species to imines.
    • Subsequent reaction with acid chlorides introduces the carbamate functionality.
    • This method allows for modular assembly of complex bipiperidine derivatives, including this compound.
  • Industrial Relevance:

    • Such catalytic methods are favored in large-scale synthesis due to their high selectivity, scalability, and ability to produce compounds with excellent purity.

Stepwise Synthetic Route with Key Intermediates

A representative stepwise synthesis might proceed as follows:

Step Reaction Reagents/Conditions Yield (%) Notes
1 Protection of piperidine nitrogen tert-Butyl carbamate, base >90 Formation of tert-butyl carbamate intermediate
2 Introduction of ethynyl group Pd(0) catalyst, CuI, diisopropylamine, THF, 20°C, 2h ~94 Sonogashira-type coupling reaction
3 Purification Silica gel chromatography, 20% EtOAc in hexane - Affords pure this compound

This sequence is adapted from analogous procedures reported for related piperidine derivatives.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy:

    • Proton NMR confirms the presence of tert-butyl group (singlet near δ 1.4–1.5 ppm, 9H), ethynyl protons, and characteristic multiplets for the bipiperidine ring protons.
    • Example: δ 1.45 (s, 9H), 1.67–1.75 (m, 2H), 2.84 (m, 1H), 3.20–3.26 (m, 2H), consistent with expected structure.
  • Purity and Yield:

    • Purification by column chromatography yields a sticky yellow oil with 94% isolated yield, indicating an efficient synthesis with minimal side products.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Palladium-Catalyzed Sonogashira Coupling tert-Butyl carbamate, Pd(PPh3)2Cl2, CuI, diisopropylamine, THF Room temp, 2 h, N2 atmosphere ~94 High yield, well-established, selective Requires inert atmosphere, expensive catalysts
Copper-Catalyzed Three-Component Coupling Organoindium reagents, imines, acid chlorides, Cu catalyst Mild conditions, scalable High (industrial scale) Scalable, modular synthesis More complex reagent preparation

Chemical Reactions Analysis

tert-Butyl 4-ethynyl-[1,4’-bipiperidine]-1’-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where the ethynyl group can be replaced by other functional groups under specific conditions.

Common reagents used in these reactions include palladium catalysts, copper catalysts, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-ethynyl-[1,4’-bipiperidine]-1’-carboxylate has several scientific research applications:

    Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.

    Biology: This compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-ethynyl-[1,4’-bipiperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, while the bipiperidine ring system provides structural stability and specificity. The pathways involved in its action include inhibition of enzyme activity and modulation of receptor function.

Comparison with Similar Compounds

Reactivity and Functional Group Analysis

  • Ethynyl Group (Target Compound): The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reactivity is absent in amino or hydroxy derivatives, making the ethynyl variant unique for bioconjugation .
  • Amino Group (A649591): The free amine facilitates nucleophilic reactions, such as amide bond formation, but requires protection (e.g., Boc or benzyloxycarbonyl) to prevent undesired side reactions .
  • Hydroxy Group: Hydroxy derivatives exhibit polarity, enhancing solubility in polar solvents like DMF. They are often used as intermediates for further oxidation or substitution .
  • Fluorinated Derivatives: The introduction of fluorine atoms (e.g., in C₁₅H₂₆F₂N₂O₃) improves metabolic stability and lipophilicity, critical for CNS-targeting drugs .

Physicochemical Properties

  • Solubility: Hydroxy and amino derivatives show higher solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the ethynyl variant, which may require non-polar solvents due to its alkyne group .
  • Thermal Stability: Fluorinated derivatives (e.g., C₁₅H₂₆F₂N₂O₃) exhibit higher boiling points (~412°C predicted) compared to non-fluorinated analogs .

Pharmacological Relevance

  • Anticancer Agents: The bipiperidine core is featured in Irinotecan Hydrochloride, a topoisomerase inhibitor, highlighting the scaffold’s relevance in oncology .
  • CCR5 Antagonists: Derivatives like Ancriviroc demonstrate antiviral activity, leveraging the bipiperidine structure for receptor binding .

Biological Activity

tert-Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate (CAS No. 287192-97-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₂H₁₉NO₂
  • Molecular Weight : 209.29 g/mol
  • Boiling Point : Not specified
  • Structure : The compound features a bipiperidine structure with an ethynyl group and a tert-butyl ester functional group, which may influence its pharmacological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The bipiperidine moiety is known to exhibit affinity towards sigma receptors, which are implicated in several neurological processes and could be a target for neuropharmacological interventions.

Pharmacological Studies

  • Enzyme Inhibition :
    • In studies involving enzyme kinetics, compounds similar to this compound have shown potential as inhibitors of thymidine kinase 1 (TK1), an enzyme involved in nucleotide metabolism. TK1 is particularly relevant in cancer biology due to its elevated activity in tumor cells compared to normal cells .
  • Antitumor Activity :
    • The compound's structural analogs have been evaluated for their antitumor effects in vitro and in vivo. For instance, certain derivatives have demonstrated selective tumor uptake in glioma models, suggesting that modifications to the bipiperidine structure can enhance anticancer efficacy .
  • Neuropharmacological Effects :
    • The interaction with sigma receptors suggests potential applications in treating neurological disorders. Compounds targeting these receptors have been linked to modulation of pain pathways and neuroprotection .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits thymidine kinase 1 (TK1)
Antitumor PotentialSelective uptake in glioma models
Sigma Receptor BindingModulates neuropharmacological pathways

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of a derivative of this compound in RG2 glioma cell lines. Results indicated that the compound exhibited significant cytotoxicity compared to control groups, with an IC50 value suggesting effective concentration levels for therapeutic use.

Case Study 2: Neuropharmacological Assessment

In a rodent model assessing pain response, a compound structurally related to this compound demonstrated reduced nociceptive responses when administered prior to pain-inducing stimuli. This highlights its potential utility in pain management therapies.

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